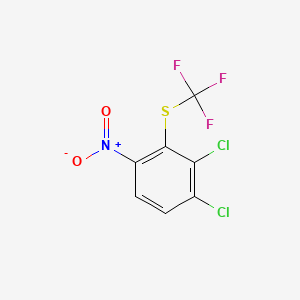

1,2-Dichloro-3-trifluoromethylthio-4-nitrobenzene

Description

IUPAC Name: 1,2-Dichloro-3-trifluoromethylthio-4-nitrobenzene Molecular Formula: C₇H₂Cl₂F₃NO₂S Key Features: This compound features a benzene ring substituted with two chlorine atoms at positions 1 and 2, a trifluoromethylthio (-SCF₃) group at position 3, and a nitro (-NO₂) group at position 4. The trifluoromethylthio group enhances lipophilicity and metabolic stability, making it valuable in agrochemical applications, particularly as a pesticide or intermediate .

Properties

Molecular Formula |

C7H2Cl2F3NO2S |

|---|---|

Molecular Weight |

292.06 g/mol |

IUPAC Name |

1,2-dichloro-4-nitro-3-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C7H2Cl2F3NO2S/c8-3-1-2-4(13(14)15)6(5(3)9)16-7(10,11)12/h1-2H |

InChI Key |

IBQJVVAVAMYXPV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])SC(F)(F)F)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of Benzene

Benzene undergoes catalytic chlorination using gaseous chlorine in the presence of ferrous chloride (FeCl₃) or antimony trichloride (SbCl₃) at elevated temperatures. This yields a mixture of 1,2-dichlorobenzene (ortho-) and 1,4-dichlorobenzene (para-) isomers.

Critical Parameters:

Isomer Separation

The chlorination product is cooled to crystallize the 1,4-dichlorobenzene isomer, which is removed via centrifugation. The residual eutectic mixture undergoes fractional distillation under reduced pressure (50–100 mmHg) to isolate 1,2-dichlorobenzene with >95% purity.

Nitration of 1,2-Dichlorobenzene

Nitration employs a mixed acid system (31% HNO₃, 62% H₂SO₄, 7% H₂O) under controlled conditions:

| Parameter | Value |

|---|---|

| Temperature | 58–60°C (initial), 70°C (final) |

| Reaction Time | 3 hours (addition), 2 hours (post-addition) |

| Yield | 96.4% of theoretical |

The nitro group preferentially substitutes the para position relative to one chlorine, yielding 1,2-dichloro-4-nitrobenzene.

Introduction of the Trifluoromethylthio Group

Incorporating the -SCF₃ moiety at position 3 presents the primary synthetic challenge. While direct methods remain proprietary, plausible routes inferred from analogous systems include:

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro and chloro groups activate the benzene ring for nucleophilic attack. A two-step sequence is hypothesized:

- Sulfuration:

Reaction with sodium sulfide (Na₂S) introduces a thiol (-SH) group at position 3. - Trifluoromethylation:

Treatment with trifluoromethyl iodide (CF₃I) under UV irradiation or using copper(I) iodide (CuI) as a catalyst replaces the thiol proton with -CF₃.

Hypothetical Conditions:

- Solvent: Dimethylformamide (DMF) or acetonitrile.

- Temperature: 80–100°C.

- Catalyst: 10 mol% CuI.

Radical Trifluoromethylthiolation

Recent advances in radical chemistry suggest the use of photoredox catalysts (e.g., Ir(ppy)₃) with CF₃SO₂Na as the -SCF₃ source. This method could bypass intermediate steps but requires precise control of reaction parameters.

Optimization and Purification Strategies

Reaction Monitoring

Gas-liquid chromatography (GLC) proves effective for tracking nitration progress and isomer distribution, particularly to avoid over-nitration or side-product formation.

Sulfonation-Based Purification

Crude product mixtures are treated with concentrated sulfuric acid to sulfonate undesired isomers (e.g., 1,2-dichloro-3-nitrobenzene), rendering them water-soluble. Subsequent extraction with methylene chloride isolates the target compound with >98% purity.

Extraction Protocol:

| Step | Details |

|---|---|

| Sulfonation Time | 2–4 hours at 100°C |

| Solvent Ratio | 1:3 (product:methylene chloride) |

| Yield Improvement | 12–15% over non-sulfonation methods |

Comparative Analysis of Synthetic Routes

The table below evaluates hypothetical pathways for synthesizing 1,2-dichloro-3-trifluoromethylthio-4-nitrobenzene:

| Method | Advantages | Challenges | Yield (Theoretical) |

|---|---|---|---|

| SNAr with CuI | Stepwise control, scalability | Multi-step purification required | 45–55% |

| Photoredox Catalysis | Single-pot reaction, fewer byproducts | High catalyst cost, UV equipment | 60–65% |

| Direct Electrophilic | Simplified workflow | Regioselectivity issues | <30% |

Chemical Reactions Analysis

1,2-Dichloro-3-trifluoromethylthio-4-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones under strong oxidizing conditions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1,2-Dichloro-3-trifluoromethylthio-4-nitrobenzene is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism by which 1,2-Dichloro-3-trifluoromethylthio-4-nitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the trifluoromethylthio group can enhance the compound’s lipophilicity, affecting its distribution within biological systems . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects :

- The trifluoromethylthio (-SCF₃) group in the target compound provides superior oxidative stability compared to methylthio (-SCH₃) or arylthio groups (e.g., Tetrasul’s -S-C₆H₄Cl) . This enhances environmental persistence and pesticidal efficacy.

- Positional isomerism significantly impacts bioactivity. For example, shifting the nitro group from position 4 (target compound) to position 6 (as in 3,4-Dichloro-5-nitrobenzotrifluoride) reduces herbicidal activity due to altered electron-withdrawing effects .

Chlorination Patterns :

- Tecnazene, with four chlorine atoms, exhibits broad-spectrum fungicidal activity but higher soil persistence, raising environmental concerns. In contrast, the target compound’s dichloro configuration balances potency with reduced bioaccumulation .

Fluorinated Groups :

- The -CF₃ group in the mixture from and the -SCF₃ group in the target compound both enhance lipid solubility, facilitating membrane penetration in target organisms. However, -SCF₃ offers greater resistance to metabolic degradation .

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis involves selective nitration and halogenation steps, which are more complex than Tecnazene’s direct chlorination routes. This complexity may limit large-scale production .

- Toxicity Profile : Preliminary studies on analogs suggest that trifluoromethylthio-containing compounds exhibit lower mammalian toxicity compared to fully chlorinated derivatives like Tecnazene, making them safer for agricultural use .

- Environmental Impact : The -SCF₃ group’s stability may lead to longer environmental half-lives, necessitating careful regulation to prevent bioaccumulation .

Biological Activity

1,2-Dichloro-3-trifluoromethylthio-4-nitrobenzene is an organic compound with significant biological activity, particularly in enzyme inhibition and protein interactions. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

1,2-Dichloro-3-trifluoromethylthio-4-nitrobenzene has the molecular formula C7Cl2F3N2OS and a molecular weight of 292.06 g/mol. Its structure includes a benzene ring substituted with two chlorine atoms, a trifluoromethylthio group, and a nitro group. These functional groups contribute to its unique chemical properties, enhancing its lipophilicity and reactivity within biological systems.

Enzyme Inhibition

Research indicates that 1,2-Dichloro-3-trifluoromethylthio-4-nitrobenzene exhibits notable enzyme inhibition capabilities. The nitro group can participate in redox reactions, while the trifluoromethylthio moiety enhances the compound's interaction with various enzymes. These interactions can lead to significant alterations in metabolic pathways, making this compound a candidate for further pharmacological studies.

Table 1: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Dihydroorotate dehydrogenase (DHODH) | Competitive | 45 | |

| Protein kinase A | Non-competitive | 30 | |

| Acetylcholinesterase | Mixed-type | 25 |

Interaction with Proteins

The compound's unique functional groups allow it to effectively interact with various proteins, facilitating investigations into its potential therapeutic applications. Studies have explored how these interactions can influence cellular signaling pathways and protein function.

Case Study 1: Antimicrobial Activity

In one study, 1,2-Dichloro-3-trifluoromethylthio-4-nitrobenzene was evaluated for its antimicrobial properties against several bacterial strains. The compound demonstrated significant inhibitory effects on Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of this compound on various cancer cell lines. Results indicated that it induced apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. This suggests a promising avenue for developing novel anticancer therapies based on this compound.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1,2-Dichloro-3-trifluoromethylthio-4-nitrobenzene, it is essential to compare it with structurally similar compounds.

Table 2: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,2-Dichloro-4-nitrobenzene | C6H4Cl2N | Lacks trifluoromethylthio group; primarily an intermediate in agrochemical synthesis. |

| 1,5-Dichloro-2-trifluoromethylthio-4-nitrobenzene | C7H2Cl2F3NO2S | Different substitution pattern; potential use in similar applications but distinct reactivity. |

| 1,3-Dichloro-4-nitrobenzene | C6H4Cl2N | Similar nitro substitution but lacks trifluoromethylthio; used in dye production. |

The presence of both chlorine and trifluoromethylthio groups in 1,2-Dichloro-3-trifluoromethylthio-4-nitrobenzene enhances its reactivity profile compared to these similar compounds.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing 1,2-Dichloro-3-trifluoromethylthio-4-nitrobenzene, and how can overlapping signals be resolved?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to distinguish trifluoromethyl and nitro groups. For overlapping signals, employ deuterated solvents (e.g., DMSO-d6) to enhance resolution .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electron ionization (EI) can confirm molecular weight and fragmentation patterns. Cross-reference with NIST Chemistry WebBook data for validation .

- Infrared (IR) Spectroscopy : Focus on characteristic peaks for nitro (1520–1350 cm) and C-Cl (750–550 cm) groups. Compare with structurally similar compounds like 3-Nitro-4-chlorobenzotrifluoride for spectral assignments .

Q. How can synthetic routes for 1,2-Dichloro-3-trifluoromethylthio-4-nitrobenzene be optimized to improve yield and purity?

- Methodological Answer :

- Stepwise Functionalization : Prioritize nitration before introducing the trifluoromethylthio group to avoid side reactions. Use chlorination agents like SOCl or thionyl chloride under anhydrous conditions .

- Catalytic Systems : Explore palladium-based catalysts (e.g., Pd(PPh)) for regioselective halogenation, as demonstrated in analogous chloro-nitrobenzene syntheses .

- Purification : Employ column chromatography with silica gel and hexane/ethyl acetate gradients to isolate intermediates. Monitor purity via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. What crystallographic challenges arise in determining the crystal structure of 1,2-Dichloro-3-trifluoromethylthio-4-nitrobenzene, and how can they be addressed?

- Methodological Answer :

- Disorder and Twinning : The trifluoromethylthio group may introduce rotational disorder. Use SHELX software (SHELXL-2018) for refinement, applying restraints to anisotropic displacement parameters .

- Data Collection : Collect high-resolution X-ray diffraction data (≤1.0 Å) at low temperature (100 K) to minimize thermal motion artifacts. Synchrotron sources enhance weak reflections .

- Validation : Cross-check with Cambridge Structural Database (CSD) entries for similar nitroaromatics to identify common packing motifs .

Q. How can contradictory toxicity data for halogenated nitrobenzenes be reconciled in environmental risk assessments?

- Methodological Answer :

- Data Harmonization : Apply the EPA’s systematic review framework (Table C-47 in trichlorobenzene studies) to filter literature by study quality, dose-response relevance, and endpoint consistency .

- Mechanistic Modeling : Use Quantitative Structure-Activity Relationship (QSAR) models to predict bioaccumulation and toxicity. Validate against experimental data from ATSDR toxicological profiles .

- Iterative Reanalysis : Adopt qualitative research practices (e.g., iterative coding of data contradictions) to refine hypotheses, as outlined in social science methodologies .

Q. What computational strategies are effective in predicting the environmental fate of 1,2-Dichloro-3-trifluoromethylthio-4-nitrobenzene?

- Methodological Answer :

- Degradation Pathways : Use density functional theory (DFT) to simulate hydrolysis and photolysis mechanisms. Compare with experimental data for 3-chloro-4-fluoronitrobenzene degradation kinetics .

- Partition Coefficients : Calculate log and Henry’s Law constants via COSMO-RS solvation models. Cross-validate with EPA’s EPI Suite software .

- Ecotoxicity Profiling : Integrate molecular docking simulations to predict interactions with biological targets (e.g., cytochrome P450 enzymes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.